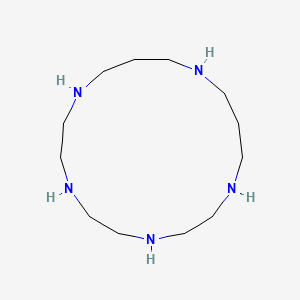

1,4,7,10,14-Pentaazacycloheptadecane

Descripción

Propiedades

Fórmula molecular |

C12H29N5 |

|---|---|

Peso molecular |

243.39 g/mol |

Nombre IUPAC |

1,4,7,10,14-pentazacycloheptadecane |

InChI |

InChI=1S/C12H29N5/c1-3-13-4-2-6-15-8-10-17-12-11-16-9-7-14-5-1/h13-17H,1-12H2 |

Clave InChI |

VTAVSTFSWWSLQO-UHFFFAOYSA-N |

SMILES canónico |

C1CNCCCNCCNCCNCCNC1 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Coordination Chemistry

1,4,7,10,14-Pentaazacycloheptadecane serves as an important ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been extensively studied.

- Metal Complex Formation : The compound can coordinate with metals such as cobalt(II), nickel(II), and copper(II), forming complexes that exhibit interesting electronic and magnetic properties. For instance, cobalt complexes of this macrocycle have been characterized using X-ray diffraction techniques to elucidate their structural properties .

- Stability and Reactivity : Studies indicate that the stability of these metal complexes can vary significantly based on the size of the macrocycle and the nature of the metal ion. The pentaazacycloheptadecane complex with cobalt(II) was found to be particularly labile compared to other tetraazamacrocycles, which can be attributed to steric effects and ligand strain .

| Metal Ion | Complex Type | Stability |

|---|---|---|

| Cobalt(II) | [Co(1,4,7,10,14-pentaazacycloheptadecane)Cl]Br | Labile |

| Nickel(II) | Ni(1,4,7,10,14-pentaazacycloheptadecane) | Five-coordinate |

| Copper(II) | Cu(1,4,7,10,14-pentaazacycloheptadecane) | Varies |

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to form complexes with biologically relevant metals.

- Boron Neutron Capture Therapy (BNCT) : Recent studies have explored the use of boron-containing derivatives of pentaazacycloheptadecane for BNCT. These compounds are designed to selectively target tumor cells while minimizing damage to surrounding healthy tissue. The incorporation of boron into the structure enhances the cytotoxicity towards cancer cells when exposed to thermal neutrons .

- Anticancer Activity : The cytotoxic activity of these metal complexes has been evaluated in vitro. Some derivatives showed enhanced uptake in cancer cells compared to non-targeted agents, indicating their potential as therapeutic agents in oncology .

Materials Science

In materials science, 1,4,7,10,14-pentaazacycloheptadecane is being investigated for its properties as a building block for new materials.

- Polymer Chemistry : The compound can be used as a precursor for synthesizing functionalized polymers. Its nitrogen-rich structure allows for interactions that can enhance the mechanical and thermal properties of polymer matrices.

- Nanomaterials : Research is ongoing into the use of pentaazacycloheptadecane in creating nanostructured materials that exhibit unique optical and electronic properties due to their coordination with metal ions.

Case Study 1: Coordination Properties

A study investigated the coordination behavior of 1,4,7,10,14-pentaazacycloheptadecane with various transition metals. This research highlighted how different metals influenced the stability and reactivity of the resulting complexes. The findings suggested that modifications in ligand structure could lead to significant changes in complex behavior under varying conditions .

Case Study 2: Anticancer Applications

In another study focused on BNCT applications, derivatives of pentaazacycloheptadecane were synthesized and evaluated for their effectiveness against different cancer cell lines. Results indicated that certain boron-containing analogs exhibited significantly higher cytotoxicity compared to traditional chemotherapeutic agents .

Comparación Con Compuestos Similares

Coordination Behavior and Stability

- Metal Binding Preferences: [17A]aneN5 forms octahedral Co(III) complexes with halides (Cl⁻, Br⁻) or water occupying the sixth site. Ligand field parameters derived from electronic spectra indicate strong ligand-metal interactions . Isomer [17B]aneN5: Despite structural similarity to [17A]aneN5, its Co(III)-Br complex shows distinct aquation rates, suggesting isomer-specific steric or electronic effects . Oxygen-Containing Analogues: Compounds like N-(aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane () exhibit weaker field strengths due to oxygen’s lower basicity, altering metal selectivity compared to all-nitrogen macrocycles.

Kinetic Stability :

- Bromo complexes of [17A]aneN5 demonstrate aquation rates spanning orders of magnitude, with labilities influenced by macrocycle rigidity and substituent effects .

- Smaller-ring ligands (e.g., 12-membered 1,4,7,10-tetraazacyclododecane) may form less stable complexes due to reduced cavity size, limiting metal-ion fit .

Métodos De Preparación

Tosyl-Protected Linear Precursors

A common strategy involves using tosyl (Ts) groups to protect amines during precursor assembly. For example:

-

Precursor Design : A linear pentamine with alternating ethylene (-CHCH-) and propylene (-CHCHCH-) spacers is synthesized. The sequence ensures proper alignment for cyclization.

-

Protection-Deprotection : Tosyl groups are introduced to specific amines to direct cyclization. For chad , the precursor 1,4,7,10,14-pentaazatetradecane is functionalized with Ts groups at positions 1, 4, 7, 10, and 14.

Key Reaction :

Fragment Condensation

Alternative methods employ fragment coupling:

-

A triamine fragment (e.g., 1,4,7-triazacyclononane) is combined with a diamine (e.g., 1,3-diaminopropane) using Mitsunobu or nucleophilic substitution reactions.

-

This approach reduces side reactions but requires precise stoichiometry.

Macrocyclization Strategies

Cyclization is the critical step, often performed under high-dilution conditions to minimize oligomerization.

Alkylation-Based Cyclization

Template-Assisted Cyclization

Cobalt(III) or nickel(II) ions act as templates to preorganize the linear precursor, enhancing cyclization efficiency.

-

Procedure : The linear precursor is heated with Co(NO) or NiCl in methanol, forming a metal complex that facilitates ring closure.

-

Demetallation : The metal is removed using concentrated HBr, yielding the free ligand.

Yield Improvement : Template methods increase yields to 40–50%.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

H NMR : Resonances at δ 2.6–3.1 ppm (methylene protons adjacent to N), δ 1.4–1.8 ppm (propylene spacers).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Tosyl Displacement | 20–30 | 95 | Simplicity, no metal contamination |

| Template-Assisted | 40–50 | 98 | Higher yield, better ring closure |

Challenges :

-

Ring Strain : Larger macrocycles like chad require longer reaction times due to conformational flexibility.

-

Byproduct Formation : Linear oligomers (up to 15%) are common, necessitating rigorous purification.

Recent Advances and Modifications

Q & A

Q. Table 1: Synthesis Protocol

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | (HgCl)₅·0.5H₂O + NaOH (aq.) | Amine extraction |

| 2 | Ether drying (Na₂SO₄) | Removal of aqueous impurities |

| 3 | Vacuum distillation | 50% yield, colorless oil |

How is the molecular structure of 1,4,7,10,14-Pentaazacycloheptadecane confirmed experimentally?

Structural elucidation relies on X-ray crystallography (e.g., R factor = 0.035, data-to-parameter ratio = 7.1) to resolve bond lengths, angles, and torsional conformations . Complementary techniques include:

- NMR Spectroscopy : To analyze proton environments and nitrogen coordination.

- Mass Spectrometry : For molecular weight validation (196.21 g/mol) .

Q. Table 2: Structural Parameters from X-ray Data

| Parameter | Value | Significance |

|---|---|---|

| C–C bond length | 0.004 Å (mean) | Confirms aromaticity/planarity |

| Torsion angles | −178.0(3)° to 3.5(5)° | Indicates steric strain in macrocycle |

Advanced Research Questions

How can metal-ligand stability constants be optimized for coordination studies?

The compound’s five nitrogen donors enable diverse metal coordination. Key strategies include:

- pH Control : Adjusting aqueous NaOH concentration during synthesis to modulate deprotonation .

- Thermodynamic Studies : Calorimetric titration to measure binding constants (e.g., with Hg²⁺ or transition metals) .

- Comparative Analysis : Benchmarking against analogous macrocycles (e.g., 1,4,7,10-Tetraazacyclododecane derivatives) used in MRI contrast agents .

What computational methods predict the coordination behavior of 1,4,7,10,14-Pentaazacycloheptadecane?

Density Functional Theory (DFT) and semi-empirical methods (e.g., MOPAC2009) model:

- Electrostatic Potential Maps : To identify nucleophilic/electrophilic sites.

- Conformational Flexibility : Simulate macrocycle distortion during metal binding .

- Solvent Effects : Implicit solvent models (e.g., COSMO) assess aqueous stability .

How should researchers address contradictions in experimental data (e.g., varying yields or structural parameters)?

- Reproducibility Checks : Standardize reaction conditions (e.g., NaOH concentration, distillation pressure) .

- Cross-Validation : Combine X-ray crystallography with NMR and IR spectroscopy to resolve ambiguities in bond assignments .

- Error Analysis : Quantify uncertainties in torsion angles (±0.5°) and bond lengths (±0.004 Å) from crystallographic data .

Q. Methodological Considerations

- Advanced Purification : Use preparative HPLC or column chromatography for byproduct removal.

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to quantify metal-binding entropy/enthalpy.

- Multi-Technique Validation : Pair computational predictions with experimental data to refine models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.